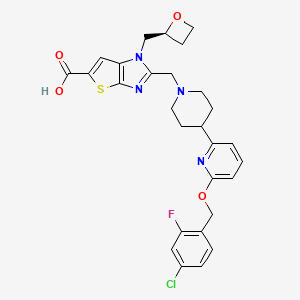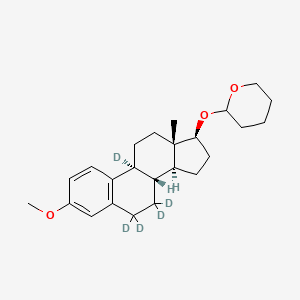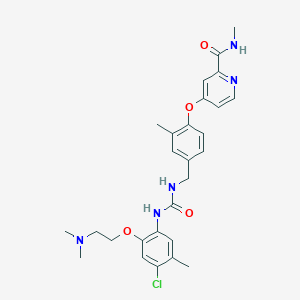
Ddr2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ddr2-IN-1 is a potent inhibitor of the discoidin domain receptor 2 (DDR2), a type of receptor tyrosine kinase. This compound has shown significant potential in scientific research, particularly in the study of osteoarthritis and various cancers. The chemical structure of this compound is characterized by its molecular formula C27H32ClN5O4 and a molecular weight of 526.03 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ddr2-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, nitration, and reduction.
Final assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ddr2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ddr2-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of DDR2 and its effects on various chemical pathways.
Biology: Employed in cellular studies to understand the role of DDR2 in cell signaling, proliferation, and migration.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as osteoarthritis, cancer, and fibrotic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DDR2 .
Wirkmechanismus
Ddr2-IN-1 exerts its effects by inhibiting the activity of DDR2, a receptor tyrosine kinase involved in various cellular processes. The compound binds to the active site of DDR2, preventing its activation by collagen. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation, migration, and invasion. The primary molecular targets include the kinase domain of DDR2 and associated signaling proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DDR1-IN-1: Another inhibitor targeting DDR1, a closely related receptor tyrosine kinase.
DDR-IN-2: A compound with a similar mode of action but different structural features.
DDR1-IN-2: A selective inhibitor of DDR1 with distinct chemical properties
Uniqueness
Ddr2-IN-1 is unique due to its high selectivity for DDR2 over other receptor tyrosine kinases. This selectivity makes it a valuable tool for studying DDR2-specific pathways and developing targeted therapies. Additionally, its potent inhibitory activity at low concentrations (IC50 of 26 nM) sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C27H32ClN5O4 |
|---|---|
Molekulargewicht |
526.0 g/mol |
IUPAC-Name |
4-[4-[[[4-chloro-2-[2-(dimethylamino)ethoxy]-5-methylphenyl]carbamoylamino]methyl]-2-methylphenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C27H32ClN5O4/c1-17-13-22(25(15-21(17)28)36-11-10-33(4)5)32-27(35)31-16-19-6-7-24(18(2)12-19)37-20-8-9-30-23(14-20)26(34)29-3/h6-9,12-15H,10-11,16H2,1-5H3,(H,29,34)(H2,31,32,35) |
InChI-Schlüssel |
YKRARSYSXDHLJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)OCCN(C)C)NC(=O)NCC2=CC(=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


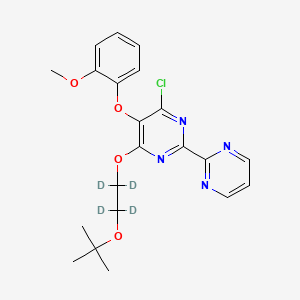

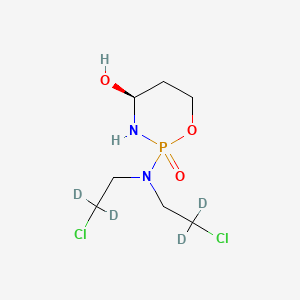
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
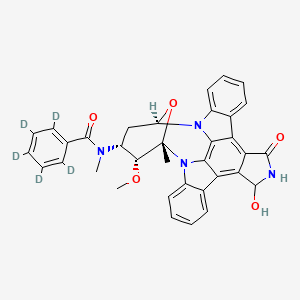
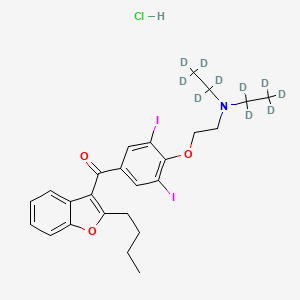
![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
